1-Benzyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (7-chloro-2-oxazol-2-yl-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-amide
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Overview
Description
PMID25991433-Compound-E3 is a small molecule that has garnered significant interest in the scientific community due to its potential applications in targeted protein degradation. This compound functions as an E3 ubiquitin-protein ligase, which plays a crucial role in the ubiquitin-proteasome system by tagging specific proteins for degradation. This process is essential for maintaining cellular homeostasis and regulating various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25991433-Compound-E3 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of PMID25991433-Compound-E3 involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
PMID25991433-Compound-E3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
PMID25991433-Compound-E3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the ubiquitin-proteasome system and developing new chemical probes.
Biology: Employed in research on protein degradation pathways and cellular signaling mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by dysregulated protein degradation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and biotechnological applications .
Mechanism of Action
The mechanism of action of PMID25991433-Compound-E3 involves its interaction with specific molecular targets, leading to the ubiquitination and subsequent degradation of target proteins. This process is mediated by the E3 ubiquitin-protein ligase activity of the compound, which facilitates the transfer of ubiquitin molecules to the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the regulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID25991433-Compound-E3 include other E3 ubiquitin ligases such as:
RNF4: Known for its role in targeted protein degradation.
ITCH: Involved in the regulation of various signaling pathways and cellular processes .
Uniqueness
What sets PMID25991433-Compound-E3 apart from other similar compounds is its unique binding affinity and specificity for certain target proteins. This specificity allows for more precise modulation of protein degradation pathways, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C32H23ClN4O4 |
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Molecular Weight |
563.0 g/mol |
IUPAC Name |
1-benzyl-N-[[7-chloro-2-(1,3-oxazol-2-yl)-4-oxo-1-phenylquinolin-3-yl]methyl]-2-oxopyridine-4-carboxamide |
InChI |
InChI=1S/C32H23ClN4O4/c33-23-11-12-25-27(18-23)37(24-9-5-2-6-10-24)29(32-34-14-16-41-32)26(30(25)39)19-35-31(40)22-13-15-36(28(38)17-22)20-21-7-3-1-4-8-21/h1-18H,19-20H2,(H,35,40) |
InChI Key |
CDEQUNLOBIAUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)NCC3=C(N(C4=C(C3=O)C=CC(=C4)Cl)C5=CC=CC=C5)C6=NC=CO6 |
Origin of Product |
United States |
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